

Comparative Physicochemical Properties of Rhodanine Analogs: A Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 3-Ethylrhodanine

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A detailed analysis of key physicochemical parameters of (5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid derivatives, offering insights for researchers in drug discovery and development.

Rhodanine and its analogs represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. However, the successful development of any drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of key physicochemical properties of a series of rhodanine analogs, specifically focusing on [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids. The data presented herein is crucial for understanding the structure-property relationships within this class of compounds and for guiding the design of future drug candidates with optimized developability.

Physicochemical Data Summary

The following table summarizes the experimental data for melting point and lipophilicity (expressed as log k) for a series of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid derivatives. These parameters are critical indicators of a compound's physical state, stability, and its ability to cross biological membranes.

Compound Number	Aryl Substituent	Melting Point (°C)	Lipophilicity (log k)
1	Phenyl	260-261	0.68
2	2-Pyridinyl	277-280	0.35
3	3-Pyridinyl	260-261	0.28
4	4-Pyridinyl	266-268	0.31
5	2-Pyrazinyl	261-263	0.42
6	1-Naphthyl	275-277	1.05
7	2-Naphthyl	272-274	1.08
8	2-Thienyl	255-257	0.65
9	2-Furyl	248-250	0.52

Experimental Protocols

Determination of Melting Point

The melting points of the rhodanine analogs were determined using a Boetius PHMK 05 apparatus (VEB Kombinat Nagema, Radebeul, Germany). The samples were placed in capillary tubes and heated at a controlled rate. The melting point was recorded as the temperature range over which the substance transitioned from a solid to a liquid state. The reported values are uncorrected.

Determination of Lipophilicity (log k) by RP-HPLC

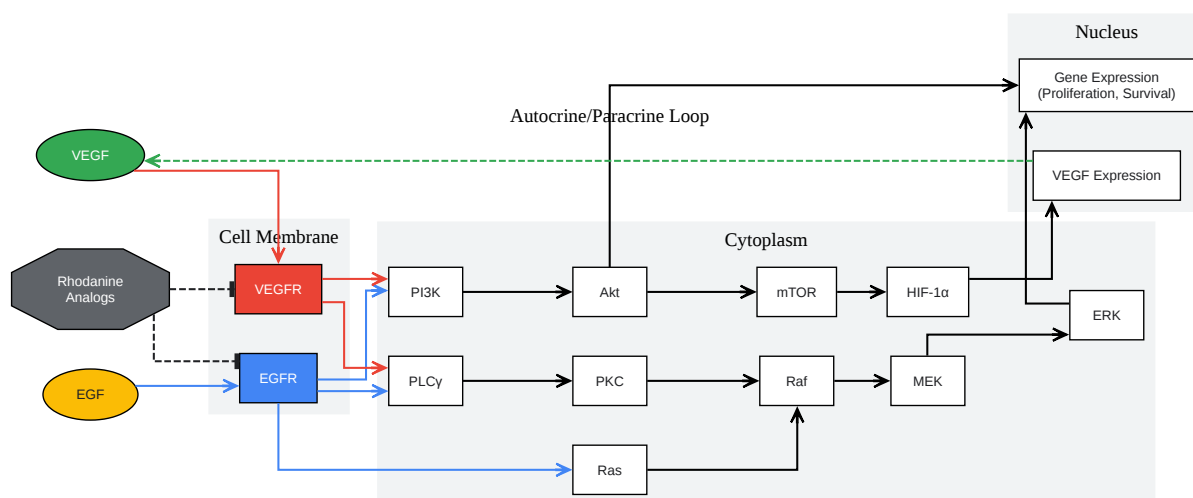
Lipophilicity was assessed using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The logarithm of the capacity factor (log k) was used as the lipophilicity index.

- Instrumentation: Waters Alliance 2695 XE separation module equipped with a Waters Photodiode Array Detector 2996.
- Column: Symmetry C18 column (4.6 x 75 mm, 3.5 μ m particle size).

- Mobile Phase: A mixture of methanol and water. The exact composition of the mobile phase was optimized to achieve appropriate retention times.
- Flow Rate: 1.0 mL/min.
- Temperature: 25 °C.
- Detection: UV detection at a wavelength of 254 nm.
- Calculation of log k: The capacity factor (k) was calculated using the formula: $k = (t_R - t_0) / t_0$ where t_R is the retention time of the analyte and t_0 is the retention time of a non-retained compound (e.g., uracil). The logarithm of the capacity factor (log k) was then determined.

Signaling Pathway Inhibition by Rhodanine Analogs

Rhodanine derivatives have been widely investigated as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. A significant area of focus has been the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). The crosstalk between these two signaling pathways is a critical mechanism for tumor growth and resistance to therapy. The following diagram illustrates this crosstalk and highlights potential points of inhibition by rhodanine analogs.



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EGFR and VEGFR signaling crosstalk.

This guide provides a foundational understanding of the physicochemical properties of a specific series of rhodanine analogs and their potential mechanism of action through the inhibition of key signaling pathways. This information is intended to aid researchers in the rational design and development of novel rhodanine-based therapeutic agents.

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